2-(Hydroxyimino)ethan-1-ol
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Overview
Description
It is a derivative of acetaldehyde where the aldehyde group is replaced by an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyimino)ethan-1-ol can be synthesized through the reaction of acetaldehyde with hydroxylamine under acidic conditions . The reaction typically involves the following steps:
- Dissolve acetaldehyde in water.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to acidic conditions using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by extraction and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified using distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Hydroxyimino)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)ethan-1-ol involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethan-1-ol: Similar in structure but contains an amino group instead of an oxime group.
2-(Pyridin-2-yldisulfanyl)ethan-1-ol: Contains a disulfide linkage and a pyridine ring, differing significantly in chemical properties.
Uniqueness
2-(Hydroxyimino)ethan-1-ol is unique due to its oxime group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
2-hydroxyiminoethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c4-2-1-3-5/h1,4-5H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFCKHNPTCLLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60783367 |
Source
|
Record name | 2-(Hydroxyimino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60783367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37110-02-4 |
Source
|
Record name | 2-(Hydroxyimino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60783367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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